(RS)-3-[2-(4-amino-phenyl)-ethyl]-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
“(RS)-3-[2-(4-amino-phenyl)-ethyl]-pyrrolidine-1-carboxylic acid tert-butyl ester” is a chiral pyrrolidine derivative featuring a tert-butyl ester group at the 1-position and a 2-(4-aminophenyl)ethyl substituent at the 3-position. The racemic (RS) configuration indicates the compound exists as an equimolar mixture of R and S enantiomers. The tert-butyl ester moiety serves as a common protecting group for carboxylic acids, enhancing solubility and stability during synthetic processes .
Properties
Molecular Formula |
C17H26N2O2 |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
tert-butyl 3-[2-(4-aminophenyl)ethyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-11-10-14(12-19)5-4-13-6-8-15(18)9-7-13/h6-9,14H,4-5,10-12,18H2,1-3H3 |
InChI Key |
HUGRIQUJHSJKSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CCC2=CC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (RS)-3-[2-(4-amino-phenyl)-ethyl]-pyrrolidine-1-carboxylic acid tert-butyl ester can be achieved through several methods. One common method involves the Steglich esterification, which is a mild reaction that allows the conversion of sterically demanding and acid-labile substrates. This method uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to form the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(RS)-3-[2-(4-amino-phenyl)-ethyl]-pyrrolidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(RS)-3-[2-(4-amino-phenyl)-ethyl]-pyrrolidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (RS)-3-[2-(4-amino-phenyl)-ethyl]-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the structural features, synthetic methodologies, and applications of the target compound with structurally analogous pyrrolidine and piperidine derivatives.
Key Comparative Insights
Structural Variations: The target compound’s 4-aminophenyl group distinguishes it from analogs with sulfonates (), methoxyphenylamines (), or sulfonamides (). This aromatic amine may enhance binding to biological targets like G-protein-coupled receptors . Steric and Electronic Effects: The tert-butyl ester in all compounds improves solubility, but substituents at the 3-position (e.g., tosyloxymethyl vs. aminophenyl) dictate reactivity. For example, tosylates () are superior leaving groups compared to amines .
Synthetic Methodologies: The target compound likely employs alkylation or Mitsunobu reactions to install the 4-aminophenyl-ethyl group, whereas uses tosylation for functionalization . Racemic synthesis (target) vs. enantioselective routes () impacts pharmacological activity; resolution may be required for therapeutic use.
Applications: The 4-aminophenyl moiety in the target suggests utility in kinase or neurotransmitter inhibitors, akin to the methoxyphenylamine in ’s neurotensin receptor agonists . Safety: Tert-butyl esters are generally stable but may decompose under acidic conditions (e.g., ’s HCl deprotection). The target’s amine group could reduce volatility compared to lachrymators like .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
